

# Methyl 6-amino-5-bromopicolinate: A Versatile Building Block in Heterocyclic Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 6-amino-5-bromopicolinate**

Cat. No.: **B143085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Methyl 6-amino-5-bromopicolinate** has emerged as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, making it a valuable tool for drug discovery and development.

## Physicochemical Properties and Synthesis

**Methyl 6-amino-5-bromopicolinate** is a light yellow to yellow solid with a melting point of 143-145 °C.[1]

Table 1: Physicochemical Data for **Methyl 6-amino-5-bromopicolinate**

| Property          | Value                                                         | Reference           |
|-------------------|---------------------------------------------------------------|---------------------|
| CAS Number        | 178876-82-9                                                   | <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight  | 231.05 g/mol                                                  | <a href="#">[2]</a> |
| Melting Point     | 143-145 °C                                                    | <a href="#">[1]</a> |
| Appearance        | Light yellow to yellow solid                                  | <a href="#">[1]</a> |

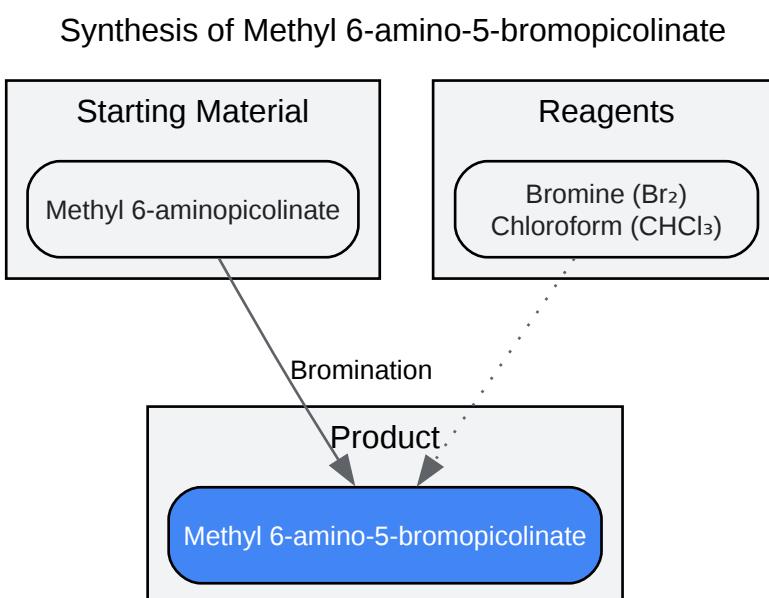
A common synthetic route to **methyl 6-amino-5-bromopicolinate** involves the bromination of methyl 6-aminopicolinate.

#### Protocol 1: Synthesis of **Methyl 6-amino-5-bromopicolinate**[\[1\]](#)

##### Materials:

- Methyl 6-aminopicolinate (10 g, 66.0 mmol)
- Chloroform (550 mL)
- Bromine (3.4 mL, 66.0 mmol)
- Saturated sodium thiosulfate solution
- Water
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

##### Procedure:


- Dissolve methyl 6-aminopicolinate in 450 mL of chloroform at room temperature.
- Slowly add a solution of bromine in 100 mL of chloroform to the reaction mixture.

- Stir the mixture for 40 hours.
- Dilute the reaction mixture with chloroform and wash sequentially with saturated sodium thiosulfate solution and water.
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using an ethyl acetate/hexane eluent.

Table 2: Synthesis and Characterization of **Methyl 6-amino-5-bromopicolinate**

| Parameter                                                 | Result                                                                           |
|-----------------------------------------------------------|----------------------------------------------------------------------------------|
| Yield                                                     | 22% (3.3 g)                                                                      |
| Appearance                                                | Yellow solid                                                                     |
| MS (ESI, m/z)                                             | 231.0 [M+H] <sup>+</sup>                                                         |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz), δ (ppm) | 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) |

Diagram 1: Synthesis of **Methyl 6-amino-5-bromopicolinate**



[Click to download full resolution via product page](#)

Caption: Synthetic scheme for the preparation of the target compound.

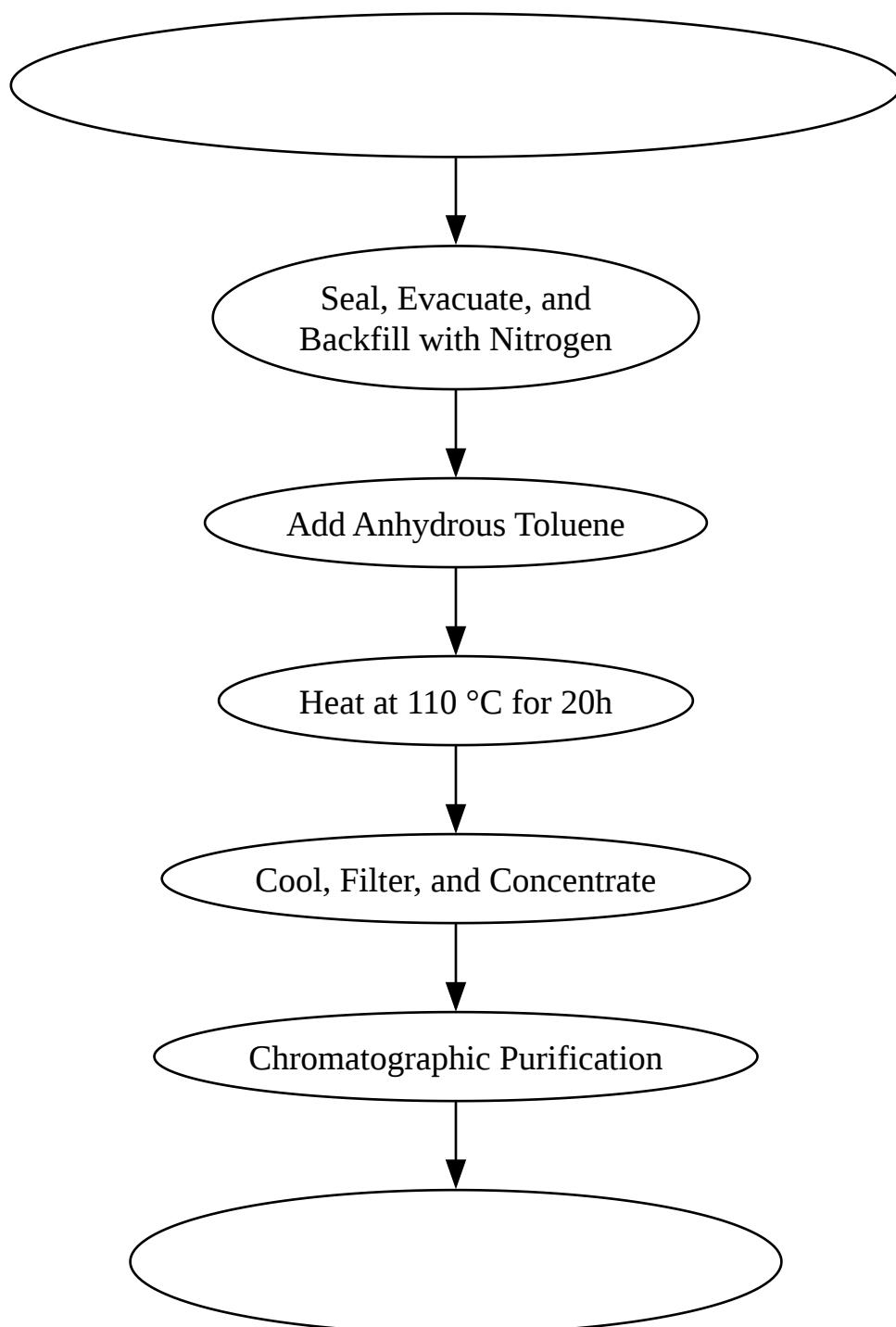
## Applications in Heterocyclic Synthesis

The strategic placement of the amino and bromo substituents makes **methyl 6-amino-5-bromopicolinate** an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of heterocyclic systems.

### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. **Methyl 6-amino-5-bromopicolinate** can be coupled with various amines to introduce diverse functionalities at the 5-position of the pyridine ring.

General Protocol 2: Buchwald-Hartwig Amination of **Methyl 6-amino-5-bromopicolinate**[\[3\]](#)


#### Materials:

- **Methyl 6-amino-5-bromopicolinate** (1 mmol)
- Aryl or alkyl amine (1.1 mmol)
- $\text{Pd}_2(\text{dba})_3$  (10 mol%)
- XantPhos (5 mol%)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (3 mmol)
- Anhydrous toluene (5 mL)

#### Procedure:

- Charge a flame-dried pressure tube with **methyl 6-amino-5-bromopicolinate**, the corresponding amine,  $\text{Pd}_2(\text{dba})_3$ , XantPhos, and  $\text{Cs}_2\text{CO}_3$ .
- Cap the tube with a septum, evacuate, and backfill with nitrogen twice.

- Add anhydrous toluene via syringe.
- Stir the mixture at 110 °C for 20 hours.
- After cooling, filter the resulting solids and concentrate the filtrate under reduced pressure.
- Purify the crude product by chromatography.

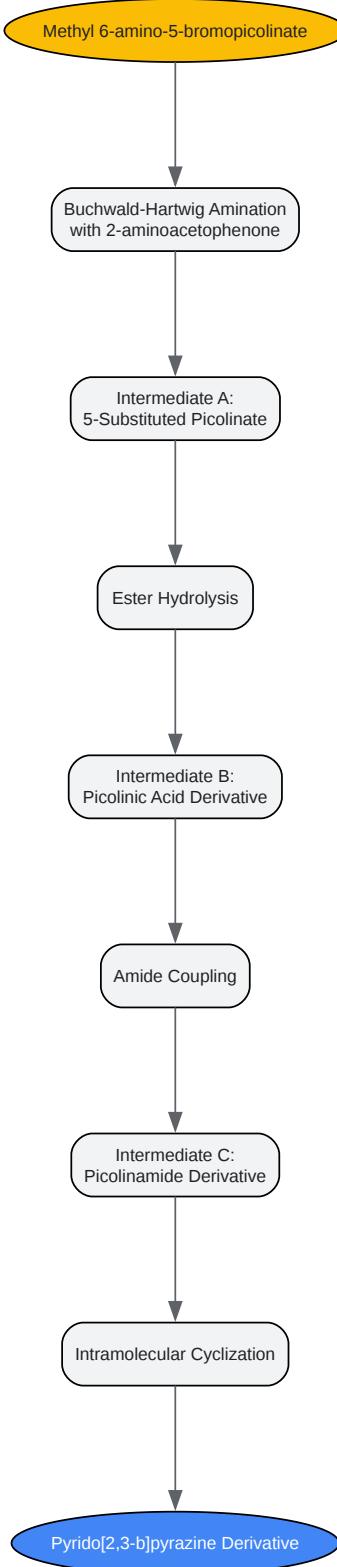


[Click to download full resolution via product page](#)

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

## Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-b]pyrazines

**Methyl 6-amino-5-bromopicolinate** serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry. This typically involves a multi-step sequence.


Hypothetical Protocol 4: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol outlines a potential pathway.

- Buchwald-Hartwig Amination: React **methyl 6-amino-5-bromopicolinate** with a suitable amine (e.g., 2-aminoacetophenone) to introduce a functionalized side chain.
- Hydrolysis: Hydrolyze the methyl ester to the corresponding carboxylic acid.
- Amide Coupling: Couple the carboxylic acid with an appropriate amine to form an amide.
- Cyclization: Induce intramolecular cyclization to form the pyrido[2,3-b]pyrazine ring system.

Diagram 4: Logical Flow for Pyrido[2,3-b]pyrazine Synthesis

## Synthesis of a Pyrido[2,3-b]pyrazine Derivative

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to pyrido[2,3-b]pyrazines.

## Conclusion

**Methyl 6-amino-5-bromopicolinate** is a highly valuable and versatile building block in heterocyclic chemistry. Its ability to undergo selective functionalization through well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling makes it an indispensable tool for the synthesis of novel and complex heterocyclic compounds. These compounds, in turn, hold significant promise for applications in drug discovery and materials science. The provided protocols and workflows offer a foundation for researchers to explore the full potential of this important synthetic intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Methyl 6-amino-5-bromopicolinate: A Versatile Building Block in Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143085#methyl-6-amino-5-bromopicolinate-as-a-building-block-in-heterocyclic-chemistry>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)